molecular formula C14H19N3O2S B11115140 5-Methoxy-2-(morpholylethylthio)benzimidazole

5-Methoxy-2-(morpholylethylthio)benzimidazole

Cat. No.: B11115140
M. Wt: 293.39 g/mol
InChI Key: XZFOZZHUMZWBRM-UHFFFAOYSA-N
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Description

5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a methoxy group, a morpholine ring, and a sulfanyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodiazole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction where the benzodiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base.

    Formation of the Sulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the sulfanyl group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and demethylated derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring and sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole: Similar structure but with a piperidine ring instead of a morpholine ring.

    5-methoxy-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    5-methoxy-2-{[2-(azepan-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole: Similar structure but with an azepane ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 5-methoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole imparts unique properties such as increased water solubility and specific binding interactions with biological targets. This makes it distinct from other similar compounds with different ring structures.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C14H19N3O2S/c1-18-11-2-3-12-13(10-11)16-14(15-12)20-9-6-17-4-7-19-8-5-17/h2-3,10H,4-9H2,1H3,(H,15,16)

InChI Key

XZFOZZHUMZWBRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3

Origin of Product

United States

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